N-(Pyrazin-2-yl)-1-oxa-7-azaspiro[4.4]nonan-3-amine N-(Pyrazin-2-yl)-1-oxa-7-azaspiro[4.4]nonan-3-amine
Brand Name: Vulcanchem
CAS No.:
VCID: VC15962839
InChI: InChI=1S/C11H16N4O/c1-2-13-8-11(1)5-9(7-16-11)15-10-6-12-3-4-14-10/h3-4,6,9,13H,1-2,5,7-8H2,(H,14,15)
SMILES:
Molecular Formula: C11H16N4O
Molecular Weight: 220.27 g/mol

N-(Pyrazin-2-yl)-1-oxa-7-azaspiro[4.4]nonan-3-amine

CAS No.:

Cat. No.: VC15962839

Molecular Formula: C11H16N4O

Molecular Weight: 220.27 g/mol

* For research use only. Not for human or veterinary use.

N-(Pyrazin-2-yl)-1-oxa-7-azaspiro[4.4]nonan-3-amine -

Specification

Molecular Formula C11H16N4O
Molecular Weight 220.27 g/mol
IUPAC Name N-pyrazin-2-yl-1-oxa-7-azaspiro[4.4]nonan-3-amine
Standard InChI InChI=1S/C11H16N4O/c1-2-13-8-11(1)5-9(7-16-11)15-10-6-12-3-4-14-10/h3-4,6,9,13H,1-2,5,7-8H2,(H,14,15)
Standard InChI Key FKYRWFHMDUNESV-UHFFFAOYSA-N
Canonical SMILES C1CNCC12CC(CO2)NC3=NC=CN=C3

Introduction

N-(Pyrazin-2-yl)-1-oxa-7-azaspiro[4.4]nonan-3-amine is a complex organic compound characterized by its unique spirocyclic structure, which includes a pyrazine moiety. This compound has garnered attention in medicinal chemistry due to its potential therapeutic applications, particularly in inhibiting specific protein interactions related to cancer progression.

Biological Activities and Potential Applications

  • Cancer Therapy: Research indicates that N-(Pyrazin-2-yl)-1-oxa-7-azaspiro[4.4]nonan-3-amine exhibits promising biological activities, particularly in inhibiting specific protein interactions related to cancer progression. For instance, it has been investigated as an inhibitor of the menin-mixed lineage leukemia interaction, which is significant in the context of leukemia treatment.

  • Pharmacological Studies: Interaction studies have focused on understanding how the compound binds to its biological targets. Techniques such as surface plasmon resonance and nuclear magnetic resonance spectroscopy provide insights into binding affinities and kinetics, crucial for elucidating the mechanism of action and optimizing the compound for therapeutic use.

Comparison with Similar Compounds

Compound NameMolecular FormulaKey Features
N-(Pyrazin-2-yl)-1-oxa-7-azaspiro[4.4]nonan-3-amineC12H16N4OContains a pyrazine moiety, potential therapeutic applications in cancer therapy.
N-(Pyrimidin-2-yl)-1-octa-spiro[4.5]decan-3-aminesCHNOContains a pyrimidine instead of pyrazine.
1-Oxa-spiro[4.5]decane derivativesVariesGeneral class with diverse biological activities.
2-Aminopyridine derivativesCHNExhibits different pharmacological properties.

Future Research Directions

Future research should focus on optimizing the synthesis of N-(Pyrazin-2-yl)-1-oxa-7-azaspiro[4.4]nonan-3-amine for higher yields and purity, as well as conducting extensive in vivo studies to validate its potential therapeutic applications. Additionally, exploring its interactions with other biological targets could reveal broader therapeutic potential.

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